DABCO(R)-CuCl-Komplex, 97%

Übersicht

Beschreibung

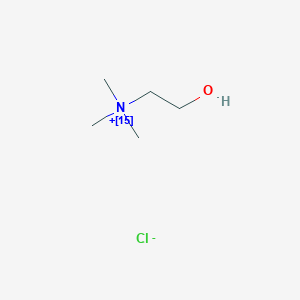

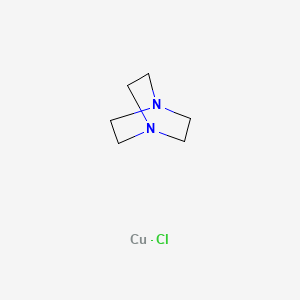

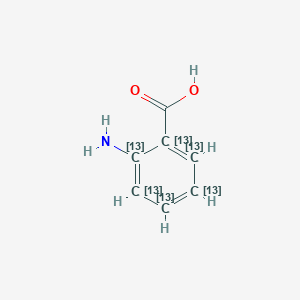

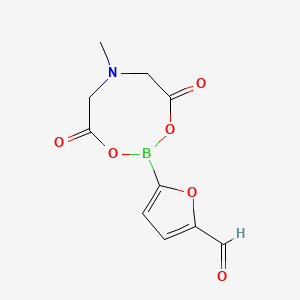

DABCO(R)-CuCl complex, 97% is a useful research compound. Its molecular formula is C6H12ClCuN2 and its molecular weight is 211.17 g/mol. The purity is usually 95%.

The exact mass of the compound DABCO(R)-CuCl complex, 97% is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality DABCO(R)-CuCl complex, 97% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DABCO(R)-CuCl complex, 97% including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Katalyse von Morita–Baylis–Hillman- und Knoevenagel-Reaktionen DABCO wird häufig als Katalysator für Morita–Baylis–Hillman- und Knoevenagel-Reaktionen verwendet . Es wirkt als Base, Katalysator und Reagenz, was seine Vielseitigkeit in der organischen Chemie widerspiegelt .

Supernukleophil

DABCO weist Eigenschaften eines ungeladenen Supernukleophils auf . Diese einzigartige Eigenschaft, kombiniert mit seinen Nukleofug-Eigenschaften, ermöglicht es DABCO, eine Reihe organischer Reaktionen zu katalysieren .

3. Baustein für die Herstellung von 1,4-disubstituierten Piperazinen DABCO wird in der organischen Synthese als Baustein für die Herstellung von 1,4-disubstituierten Piperazinen verwendet .

Quelle für SO2

1,4-Diazabicyclo[2.2.2]octan-bis(Schwefeldioxid)-Addukt (DABSO), ein Derivat von DABCO, kann als Quelle für SO2 dienen .

Elektrophiles Fluorierungsmittel

1-Chlormethyl-4-fluor-1,4-diazoniabicyclo[2.2.2]octan-bis(Tetrafluoroborat) (Selectfluor), ein weiteres Derivat von DABCO, wird als elektrophiles Fluorierungsmittel verwendet .

Komponente von ionischen Flüssigkeiten

DABCO dient als praktische Komponente für die Gestaltung beider Arten von ionischen Flüssigkeiten . Beispielsweise ist DAIL ein Katalysator auf Basis von DABCO, der ein saures Polyelektrolyt darstellt .

Wirkmechanismus

Target of Action

The primary target of the DABCO-CuCl complex is the organic substrates in chemical reactions . The complex acts as a catalyst, facilitating the transformation of these substrates into desired products .

Mode of Action

The DABCO-CuCl complex interacts with its targets through a process known as catalysis . As a catalyst, it speeds up the rate of chemical reactions without being consumed in the process . The complex facilitates the formation of intermediate states, reducing the energy required for the reaction .

Biochemical Pathways

The DABCO-CuCl complex affects various biochemical pathways, particularly those involving the formation of carbon-carbon bonds . For instance, it catalyzes the Morita–Baylis–Hillman and Knoevenagel reactions, which are crucial in the synthesis of heterocyclic compounds .

Pharmacokinetics

Its solubility in various solvents suggests it could be well-distributed in a system where these solvents are present .

Result of Action

The action of the DABCO-CuCl complex results in the formation of desired products from organic substrates . It enables the efficient synthesis of complex organic compounds, including heterocyclic compounds .

Action Environment

The action of the DABCO-CuCl complex can be influenced by various environmental factors. For instance, the type of solvent used can affect the efficiency of the catalysis . Additionally, the complex must be stored under an inert gas atmosphere in a refrigerator due to its high hygroscopicity and reactivity toward carbon dioxide and air moisture .

Biochemische Analyse

Biochemical Properties

The DABCO-CuCl complex plays a significant role in biochemical reactions. It functions as a nucleophile as well as a base . The manifestation of supernucleophilic properties in combination with those of a nucleofuge enables the use of DABCO as a catalyst of a series of organic reactions . It is also used in organic synthesis as a building block for the preparation of 1,4-disubstituted piperazines .

Cellular Effects

It is used in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . These properties suggest that it may have broad impacts on cellular function.

Molecular Mechanism

The DABCO-CuCl complex exerts its effects at the molecular level through its role as a catalyst in various organic reactions . For example, it is used as a catalyst for Morita–Baylis–Hillman and Knoevenagel reactions . The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration .

Temporal Effects in Laboratory Settings

The DABCO-CuCl complex is stable under normal conditions . Due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward CO2 and air moisture, DABCO must be stored under an inert gas atmosphere in a refrigerator .

Metabolic Pathways

The DABCO-CuCl complex is involved in various organic reactions, suggesting that it may interact with multiple metabolic pathways

Eigenschaften

IUPAC Name |

chlorocopper;1,4-diazabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.ClH.Cu/c1-2-8-5-3-7(1)4-6-8;;/h1-6H2;1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZBKEDMTQJFEI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN1CC2.Cl[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClCuN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746326 | |

| Record name | Chlorocopper--1,4-diazabicyclo[2.2.2]octane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57953-31-8 | |

| Record name | Chlorocopper--1,4-diazabicyclo[2.2.2]octane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57953-31-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide](/img/structure/B1512785.png)

![(1S,3E)-3-[(2E)-2-[(1R,3As,7aR)-1-[(2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol](/img/structure/B1512796.png)